In the field of analytical chemistry, bis(4-hydrazinylphenyl)methane dihydrochloride could be used as a reagent for the development of new analytical methods. For example, bis(iodozincio)methane has been shown to react with carbonyl compounds to yield methylenated products, indicating its potential as a synthetic tool47. This reactivity could be exploited in analytical techniques that require the modification of chemical structures for detection or quantification.
The estrogenic activity of bis(4-hydroxyphenyl)methanes with cyclic hydrophobic structures has been reported, with some derivatives showing potent binding affinity to the estrogen receptor3. This suggests that bis(4-hydrazinylphenyl)methane dihydrochloride could be modified to develop selective estrogen receptor modulators with potential pharmaceutical applications.
In dye chemistry, bis(4-hydrazinylphenyl)methane derivatives have been used to synthesize azo dyes with strong intermolecular hydrogen and halogen bonds5. These dyes exhibit solvent-dependent UV–vis absorption spectra, which could be useful in the development of colorimetric sensors or in materials science for the production of color-changing materials.
A series of bis-phenylmethane derivatives have been synthesized and shown to possess antimicrobial activity against various bacteria and fungi6. This indicates that bis(4-hydrazinylphenyl)methane dihydrochloride could serve as a scaffold for the development of new antimicrobial agents.
The compound can be sourced from various chemical suppliers and databases, including PubChem, which provides detailed information regarding its structure and properties . It is classified under organic compounds due to its hydrazine functional groups, which are known for their reactivity and biological significance.
The synthesis of bis(4-hydrazinylphenyl)methane dihydrochloride typically involves the reaction of 4-aminophenylmethane with hydrazine hydrate in the presence of hydrochloric acid. The general synthetic pathway can be outlined as follows:
This method allows for the efficient formation of bis(4-hydrazinylphenyl)methane dihydrochloride with high yields.
The molecular structure of bis(4-hydrazinylphenyl)methane dihydrochloride features two hydrazinyl groups () attached to a central phenylmethane moiety. The structural representation can be described using the following details:
NNC1=CC=C(C=C1)C(C2=CC=C(C=C2)N)N
InChI=1S/C13H18Cl2N4/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9,14-15H2
Bis(4-hydrazinylphenyl)methane dihydrochloride participates in several chemical reactions due to its reactive hydrazine groups:
These reactions highlight the versatility of bis(4-hydrazinylphenyl)methane dihydrochloride in synthetic organic chemistry.
The mechanism of action for bis(4-hydrazinylphenyl)methane dihydrochloride primarily revolves around its ability to act as a nucleophile due to the presence of hydrazine groups. This allows it to participate in nucleophilic addition reactions:
This mechanism underlines its significance in medicinal chemistry, particularly in developing compounds with biological activity.
The physical and chemical properties of bis(4-hydrazinylphenyl)methane dihydrochloride include:
These properties make it suitable for various applications in laboratory settings.
Bis(4-hydrazinylphenyl)methane dihydrochloride has several scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2